molecular formula C23H22ClN5O2 B11291112 2-[(2-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-[(2-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11291112
M. Wt: 435.9 g/mol
InChI Key: GBWIXDPXJBSXIH-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H22ClN5O2/c1-14-8-9-17(12-15(14)2)27-10-11-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-6-4-5-7-18(16)24/h4-9,12H,10-11,13H2,1-3H3

InChI Key

GBWIXDPXJBSXIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl and dimethylphenyl groups: These groups can be introduced via Friedel-Crafts alkylation reactions.

    Methylation: The final step often involves methylation of the nitrogen atom in the imidazo[1,2-g]purine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dechlorinated derivatives.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its complex structure.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1H-imidazo[1,2-g]purine
  • 8-(3,4-dimethylphenyl)-1-methyl-1H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The unique combination of the chlorophenyl and dimethylphenyl groups, along with the imidazo[1,2-g]purine core, gives this compound distinct properties

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